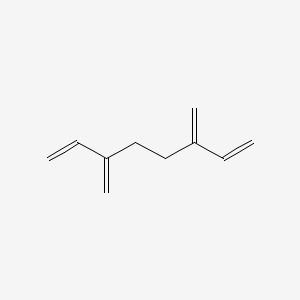

3,6-Dimethylene-1,7-octadiene

Descripción

3,6-Dimethylene-1,7-octadiene (C₁₀H₁₄) is an unsaturated hydrocarbon featuring conjugated diene systems at positions 1,7 and methylene groups at positions 3 and 5. This structure confers unique reactivity, particularly in polymerization and cycloaddition reactions. For example, its isomer α-myrcene (2-methyl-6-methylene-1,7-octadiene) is well-documented in fragrance synthesis and natural product chemistry .

Propiedades

Número CAS |

3382-59-0 |

|---|---|

Fórmula molecular |

C10H14 |

Peso molecular |

134.22 g/mol |

Nombre IUPAC |

3,6-dimethylideneocta-1,7-diene |

InChI |

InChI=1S/C10H14/c1-5-9(3)7-8-10(4)6-2/h5-6H,1-4,7-8H2 |

Clave InChI |

BGCNJQHDGMDZFV-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=C)CCC(=C)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylene-1,7-octadiene typically involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the dimerization of isoprene, which is facilitated by a catalyst such as palladium or nickel. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diene.

Industrial Production Methods: In an industrial setting, the production of 3,6-Dimethylene-1,7-octadiene may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dimethylene-1,7-octadiene can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: The double bonds in 3,6-Dimethylene-1,7-octadiene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.

Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used in substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols, and other oxygenated compounds.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives and other substituted compounds.

Aplicaciones Científicas De Investigación

3,6-Dimethylene-1,7-octadiene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving dienes.

Medicine: Research into the potential therapeutic applications of 3,6-Dimethylene-1,7-octadiene and its derivatives is ongoing. It may have potential as a precursor for the synthesis of bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3,6-Dimethylene-1,7-octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including addition and polymerization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isomeric Dienes and Substituent Effects

a) α-Myrcene (2-Methyl-6-methylene-1,7-octadiene)

- Structure : Methyl group at position 2 and methylene at position 6 (C₁₀H₁₆).

- Natural Occurrence: Not found in nature; synthesized via β-pinene pyrolysis .

- Applications : Key intermediate in fragrances (e.g., menthol, citronellol) but rarely used directly due to air instability .

- Reactivity: Prone to polymerization and Diels-Alder reactions. UV absorption at 226 nm (ε = 16,100 in ethanol) .

b) 3-Methylene-1,7-octadiene

- Structure : Single methylene group at position 3 (C₉H₁₂).

- Natural Source: Identified in Wollemia nobilis essential oils (2.2% in leaves, 1.5% in twigs) .

- Reactivity : Less conjugated than 3,6-dimethylene-1,7-octadiene, leading to reduced stabilization of transition states in cycloadditions.

c) 2,6-Dimethyl-1,7-octadiene

Functionalized Derivatives

a) 3-Hydroxy-2-methyl-6-methylene-1,7-octadiene

- Structure : Hydroxyl group at position 3 and methyl at position 2 (C₁₀H₁₆O).

- Source : Detected in pyrolysis products of automobile shredder residue (0.64% abundance) .

- Reactivity: Polar functional groups enhance solubility in polar solvents (e.g., ethanol) but reduce thermal stability.

b) 2-Methyl-6-methylene-1,7-octadien-3-one

Polymerization and Catalytic Behavior

- 3,6-Dimethylene-1,7-octadiene : Expected to exhibit high reactivity in coordination polymerization due to dual methylene groups. Similar to poly(1-octene-co-1,7-octadiene), terminal olefins in such structures enable incorporation into copolymers with ethylene or styrene .

- 1,7-Octadiene in Metathesis : Used in cross-enyne metathesis (CEYM) with Grubbs catalysts. Substituent position (e.g., 3,6-dimethylene vs. 4-methyl) dictates cyclization efficiency and by-product formation (e.g., ethylene gas in terminal systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.